7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

Catalog No.
S822080
CAS No.
1330764-71-0
M.F
C15H21NO
M. Wt
231.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

CAS Number

1330764-71-0

Product Name

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine

IUPAC Name

7-benzyl-2,3,4,4a,5,6,8,8a-octahydropyrano[2,3-c]pyridine

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-14-7-4-10-17-15(14)12-16/h1-3,5-6,14-15H,4,7-12H2

InChI Key

NAONCAAJZIXQIV-UHFFFAOYSA-N

SMILES

C1CC2CCN(CC2OC1)CC3=CC=CC=C3

Canonical SMILES

C1CC2CCN(CC2OC1)CC3=CC=CC=C3
  • Origin: The origin of this specific compound is not documented in readily available scientific sources.
  • Significance: Scientific research on 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is not well documented. It's possible this compound is a derivative of a more studied class of molecules containing the pyrano[2,3-c]pyridine core. These core structures have been explored for their potential antibacterial and antifungal activity [].

Molecular Structure Analysis

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine contains several key features:

  • Pyrano[2,3-c]pyridine Core: This core structure consists of a six-membered pyridine ring fused with a five-membered oxygen-containing heterocycle (pyran) [].
  • Benzyl Group: The presence of a "benzyl" group indicates a benzene ring attached to a methylene (CH2) group, likely located at the 7th position of the molecule.
  • Octahydro: This signifies the presence of eight hydrogen atoms, suggesting a saturated structure with most carbon atoms having single bonds with hydrogen.

Chemical Reactions Analysis

  • Substitution Reactions: The hydrogens on the pyridine or pyran rings could be susceptible to nucleophilic substitution reactions [].
  • Reduction/Oxidation: Depending on the oxidation state of the molecule, reduction or oxidation reactions might be possible.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid or viscous liquid at room temperature due to the presence of the benzyl group and multiple saturated carbons.
  • Solubility: Solubility would depend on the polarity of the molecule. The presence of the heteroatoms (oxygen and nitrogen) suggests some water solubility, while the benzyl group might contribute to fat solubility.
  • Melting/Boiling Point: Data not available, but likely in the range typical for organic compounds based on the molecular weight.

There is no documented information on the mechanism of action of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. As mentioned earlier, the pyrano[2,3-c]pyridine core has been explored for its potential antimicrobial properties []. If 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine shares this activity, its mechanism could involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Information on the safety and hazards of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is not available. As a general precaution, any unknown compound should be handled with care following standard laboratory safety procedures.

Future Research Directions

  • Synthesis and characterization of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activities, including antimicrobial effects.
  • Exploration of structure-activity relationships to optimize its potential as a drug candidate.

XLogP3

2.6

Dates

Modify: 2023-08-16

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